Caffeine-D3 (1,3,7-Trimethyl-d3-purine-2,6-dione) is a deuterated form of caffeine, a naturally occurring stimulant found in coffee, tea, and other plants. [, , ] It is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography/electrospray ionization mass spectrometry (HPTLC/ESI-MS) techniques. [, , ] Its use as an internal standard enables researchers to accurately quantify caffeine levels in various samples, including biological fluids, pharmaceutical products, and beverages, by accounting for potential variations during sample preparation and analysis. [, ] Caffeine-D3 is also utilized as a tracer in optimizing hydrogen exchange-mass spectrometry (HX-MS) workflows, ensuring accurate deuterium labeling for protein structure analysis. []
Caffeine-D3 is synthesized from caffeine, a widely consumed stimulant found in coffee, tea, and various soft drinks. The compound belongs to the class of xanthines, which are methylxanthine derivatives known for their stimulant effects on the central nervous system. Caffeine itself is classified as a psychoactive drug and has been extensively studied for its pharmacological properties.
The synthesis of caffeine-D3 typically involves the deuteration of caffeine through various chemical methods. One common approach is the use of deuterated solvents or reagents during the synthesis process. For instance, deuterated acetic acid can be used to introduce deuterium into the caffeine molecule via a substitution reaction.
Caffeine-D3 retains the same molecular structure as caffeine but features three deuterium atoms instead of hydrogen. The molecular formula for caffeine is , while for caffeine-D3, it becomes .
Caffeine-D3 can participate in similar chemical reactions as caffeine but exhibits different kinetics due to the presence of deuterium. The substitution of hydrogen with deuterium can influence reaction rates and mechanisms, a phenomenon known as the "kinetic isotope effect."
Caffeine acts primarily as an adenosine receptor antagonist in the central nervous system, promoting wakefulness and alertness. The mechanism involves:
In the case of caffeine-D3, its action mimics that of regular caffeine but allows for precise tracking in pharmacokinetic studies due to its isotopic labeling.
Caffeine-D3 has several applications in scientific research:
Caffeine-D3 (CAS No: 26351-04-2) possesses the systematic IUPAC name 1,3-Dimethyl-7-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione, reflecting the specific deuteration at the 7-methyl position. Its molecular formula is C8H7D3N4O2 with a monoisotopic mass of 197.099206 g/mol and an average molecular weight of 197.212 g/mol. This represents a mass increase of approximately 3 atomic mass units compared to non-deuterated caffeine (194.19 g/mol) due to the substitution of three hydrogen atoms (mass ~1.0078 each) with deuterium atoms (mass ~2.014) [4] [5] [8].
The compound exhibits several distinctive chemical characteristics:
Table 1: Comparative Molecular Characteristics of Caffeine and Caffeine-D3
Property | Caffeine | Caffeine-D3 |
---|---|---|
Molecular Formula | C8H10N4O2 | C8H7D3N4O2 |
CAS Number | 58-08-2 | 26351-04-2 |
Molecular Weight (g/mol) | 194.19 | 197.21 |
IUPAC Name | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione | 1,3-Dimethyl-7-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione |
Common Synonyms | Theine, Guaranine | Caffeine-trimethyl-d9 (misnomer), 7-(2H3)methyltheophylline |
The compound is also known by several research-grade synonyms including 3,7-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione and is sometimes inaccurately referred to as Caffeine-trimethyl-d9 in older literature, though this designation properly refers to the fully deuterated methyl analog with nine deuterium atoms. The precise deuteration pattern at the 7-methyl position makes Caffeine-D3 particularly valuable for metabolic studies of the demethylation pathway, which represents caffeine's primary route of biotransformation [4] [5] [8].
The development of deuterated caffeine compounds originated in the 1970s when researchers began exploring isotopic labeling to study metabolic pathways. The pioneering work by Horning et al. (1975) first synthesized deuterated caffeine variants, including Caffeine-D3, to investigate metabolic kinetics using mass spectrometry. Their research demonstrated that deuterium substitution significantly altered the metabolic profile of caffeine in rat hepatocyte cultures, with reduced demethylation rates at the deuterated positions due to the kinetic isotope effect [2].
A significant breakthrough occurred when Cherrah et al. (1987-1988) conducted systematic investigations into the physicochemical consequences of deuteration. Their studies revealed that deuterium substitution decreased caffeine's binding affinity to human serum albumin by approximately 15-20% compared to non-deuterated caffeine. This alteration in protein binding characteristics highlighted the potential for modified pharmacokinetic behavior, stimulating further research into deuterated pharmaceuticals beyond merely analytical applications [2].
The evolution of synthetic approaches for Caffeine-D3 has progressed through three distinct phases:
Table 2: Milestones in Deuterated Caffeine Research and Development
Year Range | Key Developments | Research Groups |
---|---|---|
1975-1985 | Initial synthesis and metabolic characterization in model organisms | Horning, Benchekroun |
1986-1995 | Protein binding studies; deuterium effects on lipophilicity | Cherrah, Bechalany |
1996-2010 | Refined synthetic methods; receptor binding comparisons | Benchekroun, Schmidt |
2011-Present | Flow chemistry applications; advanced PET imaging studies | Sajiki, X-Chem Rx |
The twenty-first century witnessed a renaissance in deuterated pharmaceutical development, highlighted by the 2017 FDA approval of deutetrabenazine, the first deuterated drug. This landmark event validated the strategic deuterium approach for improving pharmacokinetic profiles and revitalized interest in deuterated analogs of widely used compounds including caffeine. Modern synthetic approaches, particularly the continuous flow Raney nickel-catalyzed hydrogen isotope exchange (HIE) process developed by X-Chem Rx, have enabled more efficient production of site-specifically deuterated compounds like Caffeine-D3 with improved regioselectivity and reduced production costs [6].
Caffeine-D3 exemplifies the critical role of isotopic labeling in modern pharmacological research, serving multiple specialized functions across drug discovery and development. The strategic deuteration at the 7-methyl position creates a chemically identical yet distinguishable analog that enables precise tracking of metabolic fate without altering the fundamental pharmacological activity. This deuteration specifically affects the primary metabolic pathway of caffeine (N-demethylation), allowing researchers to investigate metabolic kinetics while maintaining adenosine receptor binding characteristics comparable to non-deuterated caffeine [2] [6].
The primary research applications of Caffeine-D3 include:
Metabolic Pathway Tracing: As an internal standard in mass spectrometry, Caffeine-D3 provides unmatched analytical precision for quantifying caffeine and its metabolites in complex biological matrices. The consistent mass difference of 3 Da allows clear differentiation from endogenous caffeine, enabling accurate pharmacokinetic profiling of absorption, distribution, metabolism, and excretion patterns without interference from endogenous compounds [4] [5]
Receptor Binding Studies: Research has demonstrated that Caffeine-D3 maintains identical adenosine receptor antagonist activity compared to non-deuterated caffeine. Binding studies show that the deuterium substitution does not significantly alter affinity for A1 or A2A adenosine receptors, making it an ideal molecular probe for investigating caffeine's dopamine receptor interactions. The compound has been particularly valuable in PET imaging studies examining caffeine's effects on striatal dopamine D2/D3 receptor availability [1] [2] [3]
Kinetic Isotope Effect Investigations: The carbon-deuterium bonds at the 7-methyl position create a measurable kinetic isotope effect that slows demethylation metabolism. Research in rat models demonstrates a 30-40% reduction in the rate of paraxanthine formation compared to non-deuterated caffeine. This metabolic modulation extends the half-life of the deuterated compound without significantly altering its receptor binding profile, providing insights into structure-activity relationships that inform rational drug design [2]
Table 3: Research Applications of Caffeine-D3 in Pharmacology
Application Domain | Research Utility | Key Findings Using Caffeine-D3 |
---|---|---|
Analytical Chemistry | Internal standard for LC-MS/MS quantification | Enables precise measurement of caffeine pharmacokinetics with <5% variability |
Metabolic Studies | Probe for N-demethylation pathways | Reveals 7-methyl position as primary site of first-pass metabolism |
Receptor Imaging | Reference compound in PET studies | Facilitates differentiation of receptor binding vs. pharmacokinetic effects |
Isotope Effect Research | Model for deuterium substitution impact | Demonstrates 30-40% metabolic rate reduction at deuterated positions |
The emergence of flow chemistry techniques has further enhanced the significance of Caffeine-D3 in contemporary research. The "tube-in-tube" flow reactor technology enables efficient deuterium incorporation using cost-effective deuterium sources like D2O. This approach has dramatically improved the accessibility of site-specific deuterated compounds for pharmacological research while reducing production costs by approximately 60% compared to traditional batch synthesis methods. These advances support the expanded use of Caffeine-D3 in cutting-edge applications including RNA-targeted drug discovery and neuropharmacological imaging studies [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0